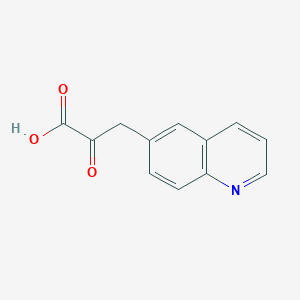

2-Oxo-3-(6-quinolyl)propanoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-oxo-3-(quinolin-6-yl)propanoic acid: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C12H9NO3 and a molecular weight of 215.2 g/mol . It is a solid at room temperature and has a melting point of approximately 152.89°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 2-oxo-3-(quinolin-6-yl)propanoic acid can be achieved through various methods. One common method involves the reaction of quinoline derivatives with acrylic acid derivatives. The reaction typically involves the use of hydrazine hydrate in ethanol, which leads to the formation of the desired product . Another method involves the reaction of quinoline-2-ones with ethene-1,2,3,4-tetracarbonitrile, which results in the formation of quinoline derivatives .

Industrial Production Methods:

Industrial production of 2-oxo-3-(quinolin-6-yl)propanoic acid often involves large-scale synthesis using similar reaction conditions as mentioned above. The process may include additional purification steps such as recrystallization to obtain a high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions:

2-oxo-3-(quinolin-6-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can lead to the formation of quinoline-2-one derivatives.

Substitution: The compound can undergo substitution reactions, such as the formation of quinolin-6-sulfonic acid through sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Sulfonation reactions typically involve the use of sulfuric acid at elevated temperatures.

Major Products Formed:

Oxidation: Quinoline-2,4-dione derivatives.

Reduction: Quinoline-2-one derivatives.

Substitution: Quinolin-6-sulfonic acid.

Wissenschaftliche Forschungsanwendungen

2-oxo-3-(quinolin-6-yl)propanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-oxo-3-(quinolin-6-yl)propanoic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division.

Pathways Involved: By inhibiting these enzymes, the compound can disrupt DNA synthesis and lead to cell death, making it a potential anticancer and antimicrobial agent.

Vergleich Mit ähnlichen Verbindungen

Quinoline-2,4-dione: Similar in structure but differs in the oxidation state of the quinoline ring.

Quinoline-2-one: A reduced form of the compound with different biological activities.

Quinolin-6-sulfonic acid: A sulfonated derivative with unique chemical properties.

Uniqueness:

2-oxo-3-(quinolin-6-yl)propanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to inhibit key enzymes involved in DNA replication makes it a valuable compound in medicinal chemistry .

Biologische Aktivität

2-Oxo-3-(6-quinolyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of quinoline derivatives with appropriate reagents to yield the desired oxo acid. The structural modifications at the quinoline ring can significantly influence the biological activity of the resulting compounds. For instance, various N-substituted derivatives have been synthesized to enhance their pharmacological properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. In vitro assays demonstrated that certain derivatives exhibit potent cytotoxicity against breast cancer cell lines, such as MCF-7. For example, a study reported IC50 values for several derivatives, indicating their effectiveness in inhibiting cell growth:

| Compound | % Cell Growth Inhibition at 100 μM | IC50 (μM) ± SD |

|---|---|---|

| 9e | 97.5 | 1.32 ± 1.9 |

| 9c | 92.3 | 2.32 ± 0.2 |

| Doxorubicin | 96.8 | 1.21 ± 0.03 |

These findings suggest that modifications to the quinoline structure can enhance anticancer activity, making these compounds promising candidates for further development as therapeutic agents .

Antimicrobial Activity

The compound has also shown antimicrobial properties against various pathogens. In one study, derivatives were evaluated for their antibacterial effects against strains such as E. coli and Staphylococcus aureus. The results indicated that specific modifications to the quinoline moiety led to enhanced antibacterial activity, with some compounds exhibiting comparable efficacy to standard antibiotics .

Antioxidant Activity

In addition to anticancer and antimicrobial properties, this compound has demonstrated antioxidant activity. The mechanism involves scavenging free radicals and reducing oxidative stress in cells, which is crucial for preventing cellular damage and maintaining health .

Case Studies

- Cytotoxicity Against MCF-7 Cells : A series of synthesized quinoline derivatives were tested for their cytotoxic effects on MCF-7 breast cancer cells using MTT assays. The results indicated that compounds with specific substitutions exhibited significant inhibition of cell growth, suggesting their potential as anticancer agents.

- Molecular Docking Studies : Molecular docking simulations were performed to assess the binding affinity of these compounds to key proteins involved in cancer progression, such as epidermal growth factor receptor (EGFR). Compounds showed strong binding interactions with critical amino acids, indicating their potential as targeted therapies .

Eigenschaften

Molekularformel |

C12H9NO3 |

|---|---|

Molekulargewicht |

215.20 g/mol |

IUPAC-Name |

2-oxo-3-quinolin-6-ylpropanoic acid |

InChI |

InChI=1S/C12H9NO3/c14-11(12(15)16)7-8-3-4-10-9(6-8)2-1-5-13-10/h1-6H,7H2,(H,15,16) |

InChI-Schlüssel |

QYXDDNWWEHPSTC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2)CC(=O)C(=O)O)N=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.